molecular formula C29H28N2O2 B12490970 1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol

Cat. No.: B12490970
M. Wt: 436.5 g/mol
InChI Key: FBDWANCKLFRVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is a complex organic compound that features a furan ring, an indole moiety, and a propanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the indole derivative. The Fischer indole synthesis is a common method used to construct the indole ring . This involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Next, the furan-2-ylmethylamine is synthesized, which can be achieved through the reaction of furfural with ammonia or an amine under reductive conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides or carboxylates .

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine-substituted indoles, and various ethers and esters .

Scientific Research Applications

1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects . The furan ring and propanol group may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(furan-2-ylmethyl)amino]-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol is unique due to its combination of the furan, indole, and propanol groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse bioactivities .

Properties

Molecular Formula

C29H28N2O2

Molecular Weight

436.5 g/mol

IUPAC Name

1-(furan-2-ylmethylamino)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C29H28N2O2/c1-21-14-15-27-26(17-21)28(22-9-4-2-5-10-22)29(23-11-6-3-7-12-23)31(27)20-24(32)18-30-19-25-13-8-16-33-25/h2-17,24,30,32H,18-20H2,1H3

InChI Key

FBDWANCKLFRVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CNCC5=CC=CO5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.